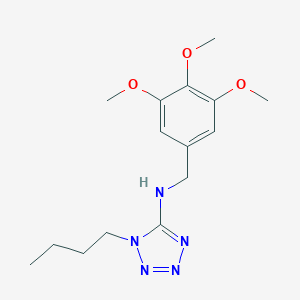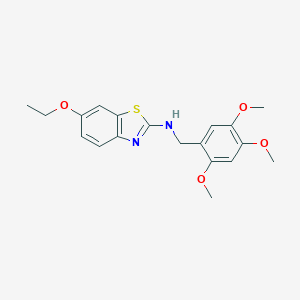
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is a synthetic organic compound that features a tetraazole ring and a trimethoxybenzyl group. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine typically involves the formation of the tetraazole ring followed by the introduction of the trimethoxybenzyl group. Common synthetic routes may include:
Cyclization reactions: to form the tetraazole ring from appropriate precursors.
N-alkylation: reactions to introduce the butyl group.
N-arylation: reactions to attach the trimethoxybenzyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Análisis De Reacciones Químicas
Types of Reactions
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the methoxy groups to form corresponding aldehydes or acids.
Reduction: Reduction of the tetraazole ring under specific conditions.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or the tetraazole ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield aldehydes or acids, while substitution could introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine could have several scientific research applications, including:
Medicinal Chemistry: Potential use as a lead compound for drug development due to its unique structural features.
Biological Studies: Investigation of its biological activity, such as antimicrobial, antifungal, or anticancer properties.
Chemical Biology: Use as a probe to study specific biological pathways or targets.
Industrial Applications: Potential use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine would depend on its specific biological activity. Generally, it could involve:
Binding to specific molecular targets: Such as enzymes, receptors, or nucleic acids.
Modulation of biological pathways: Affecting signaling pathways, gene expression, or metabolic processes.
Interaction with cellular components: Such as membranes, proteins, or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
N-(1-butyl-1H-tetrazol-5-yl)-N-(2,4,5-trimethoxyphenyl)amine: Similar structure but with a phenyl group instead of a benzyl group.
N-(1-butyl-1H-tetrazol-5-yl)-N-(2,4,5-trimethoxybenzyl)acetamide: Similar structure but with an acetamide group.
Uniqueness
N-(1-butyl-1H-tetraazol-5-yl)-N-(2,4,5-trimethoxybenzyl)amine is unique due to the combination of the tetraazole ring and the trimethoxybenzyl group, which may confer specific biological activities or chemical reactivity not seen in other similar compounds.
Propiedades
Número CAS |
723754-23-2 |
|---|---|
Fórmula molecular |
C15H23N5O3 |
Peso molecular |
321.37g/mol |
Nombre IUPAC |
1-butyl-N-[(2,4,5-trimethoxyphenyl)methyl]tetrazol-5-amine |
InChI |
InChI=1S/C15H23N5O3/c1-5-6-7-20-15(17-18-19-20)16-10-11-8-13(22-3)14(23-4)9-12(11)21-2/h8-9H,5-7,10H2,1-4H3,(H,16,17,19) |
Clave InChI |
GCBUCXMXANWVSU-UHFFFAOYSA-N |
SMILES |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC |
SMILES canónico |
CCCCN1C(=NN=N1)NCC2=CC(=C(C=C2OC)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}nicotinamide](/img/structure/B471325.png)
![N-{4-[(3-chlorobenzyl)oxy]-3-methoxybenzyl}-1H-1,2,4-triazol-3-amine](/img/structure/B471334.png)


![1-butyl-N-[4-(pyrrolidin-1-yl)benzyl]-1H-tetrazol-5-amine](/img/structure/B471386.png)
![N-[(2-ethoxynaphthalen-1-yl)methyl]-1-methyl-1H-tetrazol-5-amine](/img/structure/B471399.png)






![N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}-2-phenylacetamide](/img/structure/B471428.png)
![2-ethylsulfanyl-3-(2-methylprop-2-enyl)spiro[6H-benzo[h]quinazoline-5,1'-cyclopentane]-4-one](/img/structure/B471440.png)
